molecular formula C12H13N3 B12239762 N-benzyl-3-methylpyrazin-2-amine

N-benzyl-3-methylpyrazin-2-amine

Cat. No.: B12239762
M. Wt: 199.25 g/mol
InChI Key: DNZRUTUQNMPKOM-UHFFFAOYSA-N
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Description

N-benzyl-3-methylpyrazin-2-amine: is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a benzyl group and a methyl group on the pyrazine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: the principles of green chemistry, such as solvent-free ball milling and microwave-assisted synthesis, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Benzyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-benzyl-3-methylpyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological targets. It may also serve as a ligand in coordination chemistry .

Medicine: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: N-benzyl-3-methylpyrazin-2-amine is unique due to the specific positioning of the benzyl and methyl groups on the pyrazine ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-benzyl-3-methylpyrazin-2-amine

InChI

InChI=1S/C12H13N3/c1-10-12(14-8-7-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

DNZRUTUQNMPKOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1NCC2=CC=CC=C2

Origin of Product

United States

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